N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 402.47 g/mol. It is characterized by a thiazole ring, a pyrrolidine structure, and various functional groups that contribute to its reactivity and biological activity.
This compound falls under the category of thiazole derivatives and can be classified as an organic nitrogen compound due to the presence of amino groups. Its structural complexity makes it a candidate for studies in medicinal chemistry and pharmacology.
While specific synthesis routes for N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide are not extensively documented, similar compounds have been synthesized using various methods. Common techniques include:
The synthesis may involve multi-step processes where intermediates are carefully isolated and purified. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically employed to monitor the reaction progress and purity of the final product.
The molecular structure of N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features several key components:
The compound's InChI key is WLRKUJKBUOZPCT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
, indicating the arrangement of atoms within the molecule.
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide may undergo various chemical reactions typical for compounds containing amine and carbonyl functionalities:
Reactions can be studied using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm product formation and analyze reaction mechanisms.
The mechanism of action for N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of thiazole and pyrrolidine moieties suggests potential activity in modulating biological pathways.
Further studies are required to determine specific targets and pathways impacted by this compound, which could involve in vitro assays to assess its biological activity against various cell lines.
The physical properties of N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 402.47 g/mol |
Purity | Typically ≥ 95% |
Chemical properties include solubility, stability under various pH conditions, and reactivity with other compounds. These properties can significantly influence its application in research settings.
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has potential applications in:
This compound represents an interesting target for further research due to its complex structure and potential biological activities. Further exploration could yield valuable insights into its mechanisms of action and applications in drug development.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: